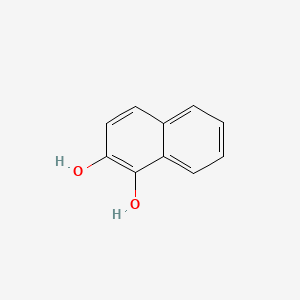

1,2-Dihydroxynaphthalene

Description

Naphthalene-1,2-diol has been reported in Phaseolus vulgaris with data available.

RN given refers to parent cpd

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

naphthalene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPPAOGUKPJVDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67293-06-5 ((monohydrate) | |

| Record name | 1,2-Dihydroxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30205985 | |

| Record name | 1,2-Dihydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-00-5 | |

| Record name | 1,2-Dihydroxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydroxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dihydroxynaphthalene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07610 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-Naphthalenediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dihydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-NAPHTHALENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R5017T335 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,2-Dihydroxynaphthalene: A Validated Biomarker for Naphthalene Exposure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Dihydroxynaphthalene (1,2-DHN) has emerged as a highly sensitive and specific biomarker for assessing human exposure to naphthalene, a ubiquitous environmental and occupational toxicant.[1] As a major metabolite of naphthalene, urinary 1,2-DHN levels provide a reliable measure of internal exposure, surpassing traditional biomarkers like 1-naphthol and 2-naphthol in diagnostic accuracy.[1][2] This technical guide provides a comprehensive overview of the discovery, validation, and analytical methodologies for 1,2-DHN, tailored for researchers, scientists, and professionals in drug development. The document details the metabolic pathway of naphthalene, presents key quantitative data from validation studies, and outlines the experimental protocols for the determination of 1,2-DHN in urine samples.

Introduction

Naphthalene is an aromatic hydrocarbon of significant interest in environmental and occupational health due to its widespread presence and potential carcinogenic properties.[1] Accurate assessment of human exposure to naphthalene is crucial for toxicological studies and risk assessment. While 1- and 2-naphthol have historically been used as biomarkers, recent research has identified this compound (1,2-DHN) as a more sensitive and diagnostically reliable indicator of naphthalene uptake.[1][3][4][5] This is primarily because 1,2-DHN is a direct precursor to 1,2-naphthoquinone, a metabolite implicated in the toxic effects of naphthalene.[3][6] This guide serves as a technical resource for the application of 1,2-DHN as a biomarker in research and clinical settings.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies validating 1,2-DHN as a biomarker for naphthalene exposure.

Table 1: Urinary Concentrations of 1,2-DHN in Exposed Workers and Control Subjects

| Cohort | Median 1,2-DHN Concentration (μg/L) | Range of 1,2-DHN Concentration (μg/L) | Reference |

| Occupationally Exposed Workers | 1012 | 22 - 6477 | [1] |

| Control Subjects | 8 | [1] |

LOD: Limit of Detection

Table 2: Comparison of Urinary Biomarker Concentrations in Occupationally Exposed Workers

| Biomarker | Median Concentration (μg/L) | Key Finding | Reference |

| This compound (1,2-DHN) | 1012 | Approximately tenfold higher than 1- and 2-naphthol | [1][6] |

| 1-Naphthol | 122 | [6] | |

| 2-Naphthol | 80 | [6] |

Table 3: Analytical Method Performance for Dihydroxynaphthalene Isomers

| Analyte | Limit of Detection (g/l) | Limit of Quantitation (g/l) | Coefficient of Variation (%) | Reference |

| This compound | 0.21 | 0.69 | 14.7 | [6] |

| 1,4-Dihydroxynaphthalene | 0.15 | 0.44 | 10.9 | [6] |

Metabolic Pathway and Biomarker Rationale

Naphthalene undergoes a complex metabolic process in the human body. The discovery of 1,2-DHN as a key metabolite has provided a more accurate tool for assessing exposure and understanding the toxicological implications.

Caption: Metabolic pathway of naphthalene to 1,2-DHN and 1,2-naphthoquinone.

The rationale for using 1,2-DHN as a biomarker is twofold. Firstly, it is a major metabolite, with urinary concentrations significantly higher than other naphthalene metabolites in exposed individuals.[1][6] Secondly, it is the direct precursor to 1,2-naphthoquinone, a reactive metabolite believed to be responsible for the cytotoxic and potentially carcinogenic effects of naphthalene.[1][3] Therefore, measuring 1,2-DHN not only indicates exposure but may also provide insights into the potential for toxic effects.

Experimental Protocols

The following section details the established methodology for the quantification of 1,2-DHN in human urine.

Determination of this compound in Urine by GC-MS

This method allows for the simultaneous determination of 1,2-DHN, 1-naphthol, and 2-naphthol.[7]

1. Sample Preparation and Enzymatic Hydrolysis:

-

Collect urine samples and add an antioxidant such as ascorbic acid to prevent degradation of the analytes.[7]

-

Add isotope-labeled internal standards for 1,2-DHN, 1-naphthol, and 2-naphthol to the urine sample.[7]

-

Buffer the urine samples and perform enzymatic hydrolysis to release the analytes from their glucuronide and sulfate conjugates.[7]

2. Solid-Phase Extraction (SPE):

3. Derivatization:

-

Elute the analytes from the SPE column and evaporate the solvent.

-

Add the derivatization reagent, such as a mixture of N,O-Bis(trimethylsilyl)acetamide (BSA) and Trimethylchlorosilane (TMCS) in toluene, to the dried residue.[1][7]

-

Incubate the mixture to allow for the formation of trimethylsilyl (TMS) derivatives of the analytes.[6][7] This step is crucial for improving the volatility and thermal stability of the dihydroxynaphthalenes for gas chromatography.

4. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).[1][7]

-

Separate the TMS derivatives of the analytes using an appropriate GC column.

-

Detect and quantify the analytes using mass spectrometry, typically in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity.[7]

Caption: Workflow for the analysis of 1,2-DHN in urine.

Logical Relationships in Biomarker Validation

The validation of a biomarker like 1,2-DHN follows a logical progression from discovery to its application in clinical or research settings.

References

- 1. This compound as biomarker for a naphthalene exposure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scholar.ui.ac.id [scholar.ui.ac.id]

- 5. This compound as Biomonitoring of Occupational Exposure to Naphthalene | The Indonesian Journal of Occupational Safety and Health [e-journal.unair.ac.id]

- 6. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 7. series.publisso.de [series.publisso.de]

Spectroscopic Profile of 1,2-Dihydroxynaphthalene: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Dihydroxynaphthalene (CAS No. 574-00-5), a key aromatic compound of interest in various fields of chemical and biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols utilized for their acquisition.

Executive Summary

This compound, a dihydroxylated derivative of naphthalene, is a molecule of significant interest due to its role in chemical synthesis and as a metabolite in biological systems. A thorough understanding of its structural and electronic properties is paramount for its application and study. This guide presents a consolidated repository of its spectroscopic signature, facilitating its identification, characterization, and quantification. The data is presented in a structured format to allow for easy comparison and reference.

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the hydroxyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| [Data not explicitly found in search results] | [Data not explicitly found in search results] | Aromatic Protons (H3-H8) |

| [Data not explicitly found in search results] | [Data not explicitly found in search results] | Hydroxyl Protons (OH) |

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.[1]

| Chemical Shift (δ) ppm | Assignment |

| [Specific chemical shift values not explicitly found in search results] | C1, C2 (bearing OH groups) |

| [Specific chemical shift values not explicitly found in search results] | C3, C4, C5, C6, C7, C8 (aromatic CH) |

| [Specific chemical shift values not explicitly found in search results] | C4a, C8a (bridgehead carbons) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Broad band around 3300-3600 | Strong, Broad | O-H stretch (hydroxyl groups) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1600, ~1500, ~1450 | Medium to Strong | Aromatic C=C ring stretching |

| ~1250 | Strong | C-O stretch (phenolic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The data presented here is from Gas Chromatography-Mass Spectrometry (GC-MS).[1]

| m/z | Relative Intensity (%) | Assignment |

| 160 | 100 | [M]⁺ (Molecular Ion) |

| 131 | High | [M-CHO]⁺ |

| 102 | Medium | [M-CO-CO]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of dihydroxynaphthalene compounds is as follows:

-

Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A typical pulse sequence for a quantitative ¹H NMR spectrum is a 30° pulse with a relaxation delay of 5 seconds.

-

¹³C NMR Acquisition: The spectrum is acquired using a standard proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy Protocol

The IR spectrum was likely obtained using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.

-

Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) Protocol

The following is a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound.[2]

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or methanol). For biological samples, a derivatization step (e.g., silylation) may be necessary to increase volatility.

-

Instrumentation: A GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.

-

Gas Chromatography (GC):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injector: Split/splitless injector, operated at a high temperature (e.g., 250 °C).

-

Oven Program: A temperature gradient is used to separate the components of the sample, for example, starting at 100 °C and ramping up to 280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) at 70 eV is a common method.

-

Mass Analyzer: Scans a mass range of, for example, m/z 40-400.

-

-

Data Analysis: The resulting mass spectra of the eluting peaks are compared with spectral libraries (e.g., NIST) for identification. The fragmentation pattern is analyzed to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide to the Solubility of 1,2-Dihydroxynaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a widely used and reliable technique for determining the solubility of a solid compound in a solvent.[2][3][4][5] It involves saturating a solvent with the solute, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

-

1,2-Dihydroxynaphthalene (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)

-

Vials or flasks with secure caps

-

Oven or vacuum oven

-

Pipettes and other standard laboratory glassware

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume or mass of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can take several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is achieved, allow the vials to rest at the set temperature for a period to allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or temperature-equilibrated pipette and filter it through a syringe filter (of a material compatible with the solvent) into a pre-weighed container. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Solvent Evaporation: Evaporate the solvent from the filtered saturated solution. This can be done by gentle heating in an oven or at room temperature under a stream of inert gas, depending on the volatility and stability of the solvent and solute. For less volatile solvents, a vacuum oven may be necessary.[6]

-

Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.

-

Calculation of Solubility: The solubility can then be expressed in various units, such as grams per 100 mL of solvent, moles per liter, or mole fraction.

Workflow for Gravimetric Solubility Determination

The following diagram illustrates the logical workflow of the gravimetric method for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The presence of two hydroxyl groups makes the molecule more polar than its parent compound, naphthalene. Therefore, it is expected to have higher solubility in polar organic solvents.

-

Solvent Polarity: Polar solvents such as alcohols (methanol, ethanol) and ketones (acetone) are likely to be effective solvents for this compound due to their ability to form hydrogen bonds with the hydroxyl groups of the solute.

-

Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, heating the solvent will likely increase the amount of this compound that can be dissolved.

-

Crystal Structure: The crystal lattice energy of this compound will also play a role. A more stable crystal structure will require more energy to break apart, resulting in lower solubility.

While quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly accessible literature, this guide provides a robust experimental framework for its determination. The gravimetric method is a fundamental and accurate technique that can be readily implemented in a laboratory setting. By systematically applying this protocol, researchers and drug development professionals can generate the essential solubility data required for their specific applications, thereby facilitating further research and development involving this important compound.

References

Thermal Stability and Degradation of 1,2-Dihydroxynaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 1,2-dihydroxynaphthalene (also known as 1,2-naphthalenediol). Due to a lack of specific, publicly available experimental data on the thermal analysis of this compound, this document outlines detailed, generalized experimental protocols for key analytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, it discusses potential thermal degradation pathways and products based on the known behavior of related aromatic hydroxyl compounds and naphthalene derivatives. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies required to investigate the thermal characteristics of this compound in their own laboratories.

Introduction

This compound (CAS No. 574-00-5) is a naphthalenediol that serves as a significant metabolite of naphthalene in humans and is considered a sensitive biomarker for naphthalene exposure.[1][2] The inherent instability of free this compound complicates its analysis and underscores the importance of understanding its thermal properties.[2] This is particularly critical in the context of drug development, where thermal stability is a key parameter influencing formulation, processing, storage, and overall product integrity.

This guide summarizes the known physicochemical properties of this compound and provides standardized methodologies for its thermal analysis. It also explores potential degradation mechanisms that can be inferred from the behavior of analogous compounds.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

| Property | Value | Reference(s) |

| CAS Number | 574-00-5 | [3][4] |

| Molecular Formula | C₁₀H₈O₂ | [3][4] |

| Molecular Weight | 160.17 g/mol | [3][4] |

| Appearance | White to Brown to Dark purple powder to crystal | [5] |

| Melting Point | 101-103 °C | [1] |

| Boiling Point | 353.9 ± 15.0 °C at 760 mmHg | [6] |

| Purity | >95.0% (GC) | [5] |

| Synonyms | 1,2-Naphthalenediol, Naphthalene-1,2-diol | [3][7] |

| InChI Key | NXPPAOGUKPJVDI-UHFFFAOYSA-N | [4] |

Methodologies for Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.[1]

Experimental Protocol:

A generic TGA protocol for a phenolic compound like this compound is detailed in Table 2.

| Parameter | Recommended Setting | Rationale |

| Instrument | A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments Q500). | Ensures accuracy and reproducibility of mass loss measurements. |

| Sample Mass | 5 - 10 mg | A representative sample size that minimizes thermal gradients within the sample. |

| Crucible | Alumina or platinum crucible. | Inert materials that are stable at high temperatures. |

| Temperature Program | Heat from 30 °C to 600 °C. | A broad range to capture initial moisture loss and complete decomposition. The upper limit can be adjusted based on preliminary runs. |

| Heating Rate | 10 °C/min | A standard heating rate that provides good resolution of thermal events.[8][9] |

| Purge Gas | Nitrogen (inert) or Air (oxidative) | Nitrogen is used to study thermal decomposition, while air is used to investigate oxidative degradation.[10][11] |

| Flow Rate | 50 mL/min | Ensures an inert or oxidative atmosphere and efficient removal of decomposition products.[11] |

| Data to Collect | Onset of decomposition (Tonset), temperature of maximum mass loss rate (Tmax), residual mass at 600 °C. | Key parameters for quantifying thermal stability. |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.[12][13][14]

Experimental Protocol:

A general DSC protocol for an organic compound like this compound is provided in Table 3.

| Parameter | Recommended Setting | Rationale |

| Instrument | A calibrated differential scanning calorimeter (e.g., TA Instruments Discovery DSC 25, Mettler Toledo DSC822e). | Provides accurate measurement of heat flow and temperature.[15][16] |

| Sample Mass | 2 - 6 mg | A small sample size minimizes thermal lag and improves peak resolution. |

| Crucible | Aluminum pans (hermetically sealed for volatile samples). | Standard for DSC analysis up to 600 °C. Sealing prevents mass loss due to sublimation or decomposition before the thermal event of interest.[17] |

| Temperature Program | Heat from 25 °C to a temperature below the onset of decomposition determined by TGA (e.g., Tonset - 20 °C). A heat-cool-heat cycle is recommended. | The initial heating run captures the melting of the as-received material. The cooling and second heating runs provide information on recrystallization and the properties of the melt-quenched material. |

| Heating/Cooling Rate | 10 °C/min | A standard rate that balances sensitivity and resolution.[15] |

| Purge Gas | Nitrogen | Provides an inert atmosphere to prevent oxidative degradation during the analysis. |

| Flow Rate | 40-50 mL/min | Maintains an inert environment.[15] |

| Data to Collect | Melting point (Tm), enthalpy of fusion (ΔHf), glass transition temperature (Tg), crystallization temperature (Tc). | Fundamental thermodynamic properties that characterize the material's physical state and stability. |

Visualization of Experimental Workflows

The logical flow of the experimental procedures for characterizing the thermal stability and degradation of this compound is depicted in the following diagrams.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Potential Degradation Pathways and Products

In the absence of direct experimental data, the thermal degradation of this compound can be postulated based on the behavior of related compounds.

Autoxidation and Polymerization

Phenolic compounds, especially dihydroxy derivatives, are susceptible to autoxidation, which can be accelerated by heat. This process can lead to the formation of quinone-like structures and subsequent polymerization into complex, high-molecular-weight materials, often colored. The autoxidation of the related 1,8-dihydroxynaphthalene to form melanin-like polymers is a well-documented example of this type of reaction.[12][16][18] A similar pathway can be anticipated for the 1,2-isomer, likely proceeding through a semiquinone radical to form 1,2-naphthoquinone, which can then polymerize.

Caption: Postulated Autoxidation and Polymerization Pathway.

Fragmentation at High Temperatures

At higher temperatures, fragmentation of the naphthalene ring system is expected. Studies on the thermal decomposition of naphthalene have shown the formation of smaller gaseous products.[19] The presence of hydroxyl groups in this compound would likely influence the fragmentation pattern. To definitively identify these degradation products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the recommended technique.[20][21]

Py-GC-MS Protocol Outline:

-

Pyrolysis: A small amount of the sample is rapidly heated to a high temperature (e.g., 600-800 °C) in an inert atmosphere.

-

Separation: The resulting volatile fragments are introduced into a gas chromatograph for separation.

-

Identification: The separated fragments are analyzed by a mass spectrometer to determine their chemical structures.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is scarce, this guide provides a robust framework for its investigation. By employing the detailed TGA and DSC protocols, researchers can obtain critical data on its thermal stability and phase behavior. Furthermore, the outlined degradation pathways and the suggested use of Py-GC-MS offer a clear direction for characterizing its decomposition products. A thorough understanding of these thermal properties is essential for the successful development and handling of this compound and related compounds in pharmaceutical and other scientific applications.

References

- 1. etamu.edu [etamu.edu]

- 2. Reliable quantification of this compound in urine using a conjugated reference compound for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,2-naphthalenediol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 7. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. rroij.com [rroij.com]

- 13. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thermal decomposition kinetics of light polycyclic aromatic hydrocarbons as surrogate biomass tar - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

An In-depth Technical Guide to 1,2-Dihydroxynaphthalene: Properties, Metabolism, and Cellular Effects

This technical guide provides a comprehensive overview of 1,2-Dihydroxynaphthalene (1,2-DHN), a critical metabolite of the polycyclic aromatic hydrocarbon naphthalene. Aimed at researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, metabolic pathways, and cellular signaling cascades influenced by this compound. Particular focus is placed on its role as a biomarker for naphthalene exposure and its intermediacy in naphthalene-induced toxicity.

Physicochemical Properties of this compound

This compound is a naphthalenediol that plays a significant role as a metabolite in biological systems.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 574-00-5 | [2] |

| Molecular Formula | C₁₀H₈O₂ | [2] |

| Molecular Weight | 160.17 g/mol | |

| Appearance | White to Brown to Dark purple powder to crystal | |

| Melting Point | 101-103 °C | |

| Synonyms | 1,2-Naphthalenediol, Naphthalene-1,2-diol | [2] |

Metabolic Pathways and Biological Significance

This compound is a central intermediate in the metabolism of naphthalene.[3] Naphthalene is first oxidized by cytochrome P450 enzymes to form naphthalene-1,2-oxide. This epoxide can then be hydrolyzed by epoxide hydrolase to yield trans-1,2-dihydro-1,2-dihydroxynaphthalene. Subsequently, dihydrodiol dehydrogenase catalyzes the conversion of this dihydrodiol to this compound.[3] 1,2-DHN can be further oxidized to the reactive and potentially carcinogenic metabolite, 1,2-naphthoquinone.[3][4] This metabolic activation is a critical step in the toxic effects associated with naphthalene exposure. Due to its position in this pathway, 1,2-DHN serves as a sensitive and specific biomarker for assessing internal exposure to naphthalene.[4][5][6]

Cellular Signaling Pathways

While direct studies on the comprehensive cellular signaling effects of this compound are limited, its role as a precursor to the highly reactive 1,2-naphthoquinone provides significant insight into its potential toxicological pathways. 1,2-Naphthoquinone has been shown to impact several critical signaling cascades, including the activation of the EGFR-ERK pathway and the inhibition of NF-κB signaling.[7][8]

Furthermore, direct evidence indicates that this compound can induce apoptosis in human lens epithelial cells. Research has demonstrated that selenium can protect against this 1,2-DHN-induced apoptosis through the activation of the PI3-K/Akt signaling pathway.[9][10] This protective mechanism involves the phosphorylation and nuclear translocation of Akt.[10]

Experimental Protocols

Quantification of this compound in Urine by GC-MS

This method allows for the reliable and sensitive quantification of 1,2-DHN in urine, making it suitable for biomonitoring studies of naphthalene exposure.[4][11]

1. Sample Preparation and Hydrolysis:

-

Collect urine samples in polyethylene containers and store them at -20°C.[11]

-

Thaw samples to room temperature and mix thoroughly.[11]

-

To a 2-ml aliquot of urine, add an internal standard (e.g., isotope-labeled 1,2-DHN) and an antioxidant such as ascorbic acid.[11]

-

Add sodium acetate buffer and mix.[11]

-

For hydrolysis of conjugated metabolites, add β-glucuronidase/arylsulfatase and incubate.[11]

2. Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., Isolute® 101) with methanol, followed by water and sodium acetate buffer.[11]

-

Load the hydrolyzed urine sample onto the cartridge.[11]

-

Wash the cartridge sequentially with sodium acetate buffer, water, and an aqueous methanol solution.[11]

-

Elute the analytes with an appropriate organic solvent.

3. Derivatization:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a mixture of N,O-bis(trimethylsilyl)acetamide (BSA) and TMCS to convert the hydroxyl groups to trimethylsilyl ethers, which are more volatile and stable for GC analysis.[4]

4. GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Column: A non-polar or semi-polar capillary column (e.g., Zebron® ZB 5 ms).[11]

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient to separate the analytes of interest.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI).

-

Analysis Mode: Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) for high selectivity and sensitivity.[11]

-

This compound Dioxygenase Activity Assay

The activity of this compound dioxygenase, the enzyme responsible for the ring cleavage of 1,2-DHN, can be determined spectrophotometrically by monitoring the rate of substrate consumption or product formation.

1. Enzyme Preparation:

-

Purify this compound dioxygenase from a suitable source, such as naphthalene-degrading bacteria (e.g., Pseudomonas sp.).[12] The purification can be achieved through a series of chromatography steps.

2. Assay Mixture:

-

Prepare a reaction buffer (e.g., phosphate buffer) at the optimal pH for the enzyme.

-

The assay mixture should contain the purified enzyme, the substrate (this compound), and any required cofactors (e.g., Fe²⁺).[13]

3. Spectrophotometric Measurement:

-

Initiate the reaction by adding the enzyme to the assay mixture.

-

Monitor the decrease in absorbance at a wavelength where this compound absorbs, or the increase in absorbance at a wavelength corresponding to the formation of the ring-cleavage product, 2-hydroxy-2H-chromene-2-carboxylate.[12]

-

The rate of the reaction can be calculated from the change in absorbance over time using the Beer-Lambert law. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate per unit of time under defined conditions.

Conclusion

This compound is a pivotal molecule in understanding the biological impact of naphthalene exposure. Its stable presence as a metabolite makes it an excellent biomarker for monitoring human exposure. However, its conversion to the reactive 1,2-naphthoquinone underscores its role in mediating naphthalene's toxicity through the disruption of key cellular signaling pathways. The experimental protocols detailed herein provide a foundation for researchers to further investigate the metabolism and cellular effects of this compound, contributing to a better understanding of its role in toxicology and as a potential target for therapeutic intervention in exposure-related pathologies.

References

- 1. This compound | C10H8O2 | CID 11318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. This compound as biomarker for a naphthalene exposure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound as Biomonitoring of Occupational Exposure to Naphthalene | The Indonesian Journal of Occupational Safety and Health [e-journal.unair.ac.id]

- 7. [Chemical biology of 1,2-naphthoquinone, a novel air pollutant that affects signal transduction pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,2-Naphthoquinone promotes cell migration through EGFR-ERK signaling pathway in human A549 cells [jstage.jst.go.jp]

- 9. Selenium effectively inhibits this compound-induced apoptosis in human lens epithelial cells through activation of PI3-K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selenium effectively inhibits this compound-induced apoptosis in human lens epithelial cells through activation of PI3-K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. series.publisso.de [series.publisso.de]

- 12. This compound dioxygenase - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

Toxicological Profile of 1,2-Dihydroxynaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dihydroxynaphthalene (1,2-DHN) is a primary metabolite of the polycyclic aromatic hydrocarbon naphthalene. While not as extensively studied as its parent compound, 1,2-DHN plays a critical role in the toxicology of naphthalene, primarily by serving as a direct precursor to the highly reactive and toxic metabolite, 1,2-naphthoquinone (1,2-NQ). This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicological profile of 1,2-DHN. It covers key toxicological endpoints, including acute toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Detailed experimental protocols for seminal studies are provided, and the known signaling pathways involved in its toxic effects are illustrated. This document aims to serve as a critical resource for researchers and professionals involved in toxicology, pharmacology, and drug development.

Introduction

Naphthalene, a common environmental pollutant and industrial chemical, exerts its toxicity through metabolic activation. A key step in this process is the formation of this compound (1,2-DHN). While often considered an intermediate, the toxicological properties of 1,2-DHN are of significant interest. This is largely due to its facile oxidation to 1,2-naphthoquinone (1,2-NQ), a potent electrophile known to induce oxidative stress, form DNA adducts, and contribute to the cytotoxic and carcinogenic effects of naphthalene[1]. Understanding the toxicological profile of 1,2-DHN is therefore essential for a complete assessment of the health risks associated with naphthalene exposure.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | Naphthalene-1,2-diol | PubChem |

| Synonyms | 1,2-Naphthalenediol, beta-Naphthohydroquinone | PubChem |

| CAS Number | 574-00-5 | PubChem |

| Molecular Formula | C₁₀H₈O₂ | PubChem |

| Molecular Weight | 160.17 g/mol | PubChem |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 102-105 °C | |

| Solubility | Soluble in organic solvents such as ethanol and acetone. Limited solubility in water. |

Toxicokinetics and Metabolism

1,2-DHN is a major metabolite of naphthalene in humans and various animal species. The metabolic pathway leading to the formation of 1,2-DHN and its subsequent conversion to 1,2-NQ is a critical determinant of naphthalene-induced toxicity.

Metabolic Pathway of Naphthalene to 1,2-Naphthoquinone

Toxicological Endpoints

Direct toxicological data for 1,2-DHN is limited. Much of its toxicological profile is inferred from studies on its parent compound, naphthalene, and its primary toxic metabolite, 1,2-NQ.

Acute Toxicity

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Genotoxicity

The genotoxicity of 1,2-DHN appears to be closely linked to its oxidation to 1,2-NQ.

-

Ames Test: A study investigating the mutagenicity of various dihydroxynaphthalene isomers in Salmonella typhimurium strains found that 1,2-DHN was not mutagenic , whereas other isomers such as 1,3-DHN and 1,4-DHN were mutagenic[3].

-

DNA Adduct Formation: While 1,2-DHN itself may not be directly genotoxic, its enzymatic activation leads to the formation of 1,2-NQ, which can react with DNA to form depurinating adducts[1]. These DNA adducts are considered to be a key mechanism in the initiation of cancer by naphthalene[1]. Studies have shown that the activation of 1,2-DHN by enzymes such as tyrosinase and prostaglandin H synthase in the presence of DNA leads to the formation of N3-adenine and N7-guanine adducts[1].

Carcinogenicity

There are no dedicated long-term carcinogenicity studies on 1,2-DHN. However, its role as a precursor to the genotoxic 1,2-NQ suggests a potential contribution to the carcinogenicity of naphthalene. Naphthalene itself is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) based on evidence from animal studies. The formation of DNA adducts by the metabolite 1,2-NQ is a plausible mechanism for the observed carcinogenicity of naphthalene[1].

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of 1,2-DHN are lacking. To assess such effects, standardized protocols such as those outlined by the Organisation for Economic Co-operation and Development (OECD) would be employed.

Experimental Protocols

Ames Test for Mutagenicity of Dihydroxynaphthalenes

This protocol is based on the methodology described in the study by Yoshimi et al. (1993)[3].

Methodology:

-

Bacterial Strains: Salmonella typhimurium tester strains (e.g., TA98, TA100, TA104, TA1535, TA1537) are used. These strains are histidine auxotrophs, meaning they cannot synthesize histidine and require it for growth.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a supernatant fraction of homogenized rat liver containing cytochrome P450 enzymes.

-

Exposure: The bacterial strains are exposed to various concentrations of 1,2-DHN (dissolved in a suitable solvent like DMSO) in the presence or absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal glucose agar medium that lacks histidine.

-

Incubation: The plates are incubated at 37°C for 48 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a histidine prototrophic state will be able to grow and form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

In Vitro DNA Adduct Formation Assay

This protocol is based on the methodology described by Saeed et al. (2007)[1].

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing calf thymus DNA, the activating enzyme (e.g., tyrosinase, prostaglandin H synthase, or rat liver microsomes), and 1,2-DHN.

-

Incubation: The mixture is incubated at 37°C for a specified period to allow for the enzymatic oxidation of 1,2-DHN to 1,2-NQ and its subsequent reaction with DNA.

-

DNA Isolation: The DNA is isolated from the reaction mixture using standard phenol-chloroform extraction and ethanol precipitation methods.

-

DNA Hydrolysis: The isolated DNA is hydrolyzed to release the adducted bases. This can be achieved through methods such as thermal depurination or enzymatic digestion.

-

Adduct Analysis: The released DNA adducts are analyzed and quantified using sensitive analytical techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection or ultra-performance liquid chromatography/tandem mass spectrometry (UPLC/MS-MS).

OECD Guideline for Carcinogenicity Studies (OECD 451)

While no specific carcinogenicity study has been performed on 1,2-DHN, a standard protocol would follow the OECD 451 guideline[4][5][6][7][8].

Methodology:

-

Test Animals: Typically, rats or mice of both sexes are used.

-

Dose Groups: At least three dose levels of the test substance and a concurrent control group are used. The highest dose should induce some toxicity but not significant mortality.

-

Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats). The route of administration (oral, dermal, inhalation) depends on the expected route of human exposure.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and tissues are collected for histopathological examination to identify neoplastic lesions.

-

Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of 1,2-DHN toxicity is its conversion to 1,2-NQ, which then induces cellular damage through two main pathways: the formation of DNA adducts and the generation of oxidative stress.

Mechanism of 1,2-Naphthoquinone-Induced Toxicity

Redox Cycling and Oxidative Stress: 1,2-NQ can undergo redox cycling, a process in which it is reduced to a semiquinone radical by enzymes such as NADPH-cytochrome P450 reductase. This semiquinone can then react with molecular oxygen to regenerate 1,2-NQ and produce superoxide anion radicals. This futile cycle leads to the continuous production of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses, leading to oxidative stress. Oxidative stress can cause damage to cellular macromolecules, including lipids, proteins, and DNA, ultimately leading to cytotoxicity.

DNA Adduct Formation: As an electrophile, 1,2-NQ can directly react with nucleophilic sites on DNA, primarily through a Michael addition mechanism, to form covalent adducts[1]. The formation of these adducts can lead to mutations if not repaired, which is a critical step in the initiation of carcinogenesis[1].

Conclusion

The toxicological profile of this compound is intrinsically linked to its role as a key intermediate in the metabolic activation of naphthalene. While direct evidence for the toxicity of 1,2-DHN is limited, its conversion to the highly reactive 1,2-naphthoquinone is a central event in naphthalene-induced cytotoxicity and genotoxicity. The formation of DNA adducts and the induction of oxidative stress by 1,2-NQ are the primary mechanisms underlying these toxic effects. Further research is warranted to fully characterize the direct toxicological properties of 1,2-DHN and to better understand its contribution to the overall toxicity of naphthalene. This technical guide provides a foundation for such future investigations and serves as a valuable resource for professionals in the fields of toxicology and drug development.

References

- 1. Formation of depurinating N3adenine and N7guanine adducts after reaction of 1,2-naphthoquinone or enzyme-activated this compound with DNA. Implications for the mechanism of tumor initiation by naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C10H8O2 | CID 11318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mutagenicity of dihydroxybenzenes and dihydroxynaphthalenes for Ames Salmonella tester strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. policycommons.net [policycommons.net]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. oecd.org [oecd.org]

- 7. quantics.co.uk [quantics.co.uk]

- 8. mhlw.go.jp [mhlw.go.jp]

Methodological & Application

Application Note & Protocol: Quantification of 1,2-Dihydroxynaphthalene in Human Urine using Gas Chromatography-Mass Spectrometry (GC-MS)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantitative analysis of 1,2-dihydroxynaphthalene (1,2-DHN) in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). 1,2-DHN is a major metabolite of naphthalene and serves as a sensitive and specific biomarker for assessing exposure to this ubiquitous polycyclic aromatic hydrocarbon (PAH).[1][2][3] The method described herein involves enzymatic hydrolysis of urinary conjugates, solid-phase extraction (SPE) for sample cleanup and enrichment, followed by derivatization and subsequent analysis by GC-MS/MS. This robust and validated method is crucial for applications in occupational health, environmental exposure assessment, and toxicological studies within drug development.

Introduction

Naphthalene, a common environmental and occupational pollutant, is metabolized in the human body to various hydroxylated compounds, with this compound (1,2-DHN) being a significant metabolite.[1][2][4] In urine, 1,2-DHN is primarily present as glucuronide and sulfate conjugates.[1][5] Due to the instability of free 1,2-DHN, reliable quantification requires the cleavage of these conjugates.[4] This application note details a validated GC-MS/MS method for the simultaneous determination of 1,2-DHN, as well as 1-naphthol and 2-naphthol, in human urine. The use of a stable glucuronide conjugate of 1,2-DHN for calibration and isotope-labeled internal standards ensures high accuracy and reproducibility.[1][4]

Experimental Workflow

The overall experimental workflow for the quantification of this compound in urine is depicted in the following diagram:

References

- 1. series.publisso.de [series.publisso.de]

- 2. This compound as biomarker for a naphthalene exposure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reliable quantification of this compound in urine using a conjugated reference compound for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucuronide and sulfate conjugation in the fungal metabolism of aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

Solid-Phase Extraction Protocol for 1,2-Dihydroxynaphthalene Analysis

Application Note & Protocol

This document provides a detailed protocol for the solid-phase extraction (SPE) of 1,2-Dihydroxynaphthalene from biological matrices, specifically urine. This protocol is intended for researchers, scientists, and drug development professionals involved in biomonitoring, metabolism studies, and analytical chemistry.

Introduction

This compound (1,2-DHN) is a metabolite of naphthalene, a polycyclic aromatic hydrocarbon (PAH) to which humans are ubiquitously exposed. Monitoring 1,2-DHN is crucial for assessing naphthalene exposure and understanding its metabolic pathways, as it is a precursor to the potentially carcinogenic 1,2-naphthoquinone.[1] Solid-phase extraction is a robust and selective sample preparation technique that effectively isolates and concentrates 1,2-DHN from complex biological samples like urine, enabling accurate downstream analysis by methods such as gas chromatography-mass spectrometry (GC-MS).[2]

Principle of the Method

This protocol employs a reversed-phase SPE methodology.[3] The sample, after enzymatic hydrolysis to release conjugated 1,2-DHN, is loaded onto a polymeric SPE cartridge. The non-polar sorbent retains the moderately polar 1,2-DHN through hydrophobic interactions, while more polar matrix components are washed away.[3][4] The analyte of interest is then eluted with an organic solvent. This process significantly cleans up the sample and concentrates the analyte, improving the sensitivity and reliability of subsequent analytical measurements.[5][6]

Quantitative Data Summary

The following table summarizes the concentrations of this compound found in human urine samples using a GC-MS method following solid-phase extraction.

| Population Group | Number of Samples | Median 1,2-DHN Concentration (µg/L) | 1,2-DHN Concentration Range (µg/L) |

| Occupationally Exposed Workers | 55 (detected in 54) | 1012 | 22 - 6477 |

| General Population (Controls) | 55 (detected in 54) | 8 | |

| LOD: Limit of Detection | |||

| [1] |

Experimental Protocol

This protocol is adapted from a validated method for the determination of naphthalene metabolites in human urine.[2]

Materials and Reagents

-

SPE Cartridges: Isolute® 101 (or alternatively Bond Elut PPL, 100 mg/3 ml)[2]

-

Methanol (HPLC Grade)

-

Ultra-pure Water

-

Sodium Acetate Buffer

-

Aqueous Methanol Solution

-

Ascorbic Acid

-

β-glucuronidase/arylsulfatase

-

Internal Standard (ISTD): Isotope-labelled 1,2-DHN (e.g., D6-1,2-dihydroxynaphthalene glucuronide trimethylamine salt)[2]

-

Derivatization Reagent: e.g., BSA+TMCS (N,O-Bis(trimethylsilyl)acetamide + Trimethylchlorosilane)[1][2]

-

Toluene

-

SPE Vacuum Manifold

-

Vortex Mixer

-

Water Bath or Incubator

-

Centrifuge

Sample Pre-treatment (Hydrolysis)

-

Thaw frozen urine samples to room temperature and mix thoroughly.[2]

-

To a 2-mL aliquot of urine, add 150 µl of freshly prepared ascorbic acid solution and 50 µl of the internal standard spiking solution.[2]

-

Add 1 mL of sodium acetate buffer and vortex the sample.[2]

-

Add 20 µl of β-glucuronidase/arylsulfatase, vortex for ten seconds, and incubate at 37°C for 16 hours to hydrolyze the conjugated metabolites.[2]

-

After hydrolysis, centrifuge the sample to pellet any precipitates. The supernatant will be used for SPE.[2]

Solid-Phase Extraction Procedure

-

Conditioning:

-

Place the SPE cartridges on a vacuum manifold.

-

Wash the cartridge twice with 1.5 ml of methanol.

-

Equilibrate the cartridge twice with 1.5 ml of ultra-pure water.

-

Equilibrate the cartridge twice with 2 ml of sodium acetate buffer.[2]

-

-

Sample Loading:

-

Load 3 ml of the supernatant from the pre-treated sample onto the conditioned cartridge.

-

Allow the sample to pass through the sorbent via gravity; do not apply a vacuum during this step to ensure adequate interaction time.[2]

-

-

Washing:

-

Wash the cartridge with 3 ml of sodium acetate buffer.

-

Wash the cartridge twice with 1.5 ml of ultra-pure water.

-

Wash the cartridge with 2 ml of the aqueous methanol solution to remove polar interferences.[2]

-

-

Elution:

-

Note: The specific elution solvent and volume were not detailed in the primary source, but a common strategy for reversed-phase SPE is to use a strong organic solvent. A typical starting point would be to elute the analyte with 1-2 mL of methanol or acetonitrile. This step should be optimized for recovery.[7][8]

-

Post-Elution Processing (for GC-MS Analysis)

-

Derivatization:

-

Evaporate the eluate to dryness.

-

Add 10 µl of the derivatization reagent (e.g., BSA+TMCS) and 200 µl of toluene to the residue.

-

Seal the vial, vortex for ten seconds, and treat in an ultrasonic bath for ten minutes.

-

Incubate for one hour at 70°C.[2]

-

-

Analysis:

-

Transfer the derivatized sample solution to a micro insert for injection into the GC-MS/MS system.[2]

-

Workflow Diagrams

Caption: Workflow for the extraction and analysis of this compound.

Caption: Key steps in the solid-phase extraction process.

References

- 1. This compound as biomarker for a naphthalene exposure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. series.publisso.de [series.publisso.de]

- 3. hawach.com [hawach.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - KR [thermofisher.com]

- 6. Solid Phase Extraction Explained [scioninstruments.com]

- 7. agilent.com [agilent.com]

- 8. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

Application Notes and Protocols for Enzymatic Assays Using 1,2-Dihydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dihydroxynaphthalene is a critical intermediate in the microbial metabolic pathway of naphthalene and its derivatives.[1][2][3] The enzymatic transformation of this substrate is a key step in the biodegradation of polycyclic aromatic hydrocarbons (PAHs). The primary enzyme involved in this process is this compound dioxygenase (1,2-DHNDO), an extradiol ring-cleavage dioxygenase that catalyzes the oxidative cleavage of the aromatic ring.[4][5] This document provides detailed application notes and protocols for conducting enzymatic assays using this compound as a substrate, with a focus on the characterization of this compound dioxygenase activity.

Principle of the Assay

The enzymatic assay for this compound dioxygenase is based on the spectrophotometric detection of the ring-fission product of this compound. The enzyme catalyzes the incorporation of molecular oxygen into the substrate, leading to the cleavage of the aromatic ring and the formation of a yellow-colored product, 2-hydroxychromene-2-carboxylic acid. The rate of formation of this product can be monitored by measuring the increase in absorbance at a specific wavelength, which is directly proportional to the enzyme activity.

Applications

-

Environmental Microbiology: Studying the biodegradation pathways of naphthalene and other PAHs in various microorganisms.

-

Enzyme Kinetics: Determining the kinetic parameters (Km, Vmax, kcat) of this compound dioxygenase and other related enzymes.

-

Drug Development: Screening for potential inhibitors of dioxygenases, which may have applications as antimicrobial or antifungal agents.

-

Bioremediation: Assessing the efficiency of microbial strains or enzymatic preparations in degrading aromatic pollutants.

Signaling and Metabolic Pathways

The enzymatic degradation of naphthalene to central metabolites involves a multi-step pathway. Naphthalene is first converted to cis-1,2-dihydroxy-1,2-dihydronaphthalene by naphthalene dioxygenase. This is followed by dehydrogenation to form this compound.[1][3] this compound dioxygenase then cleaves the aromatic ring, a critical step that opens the path for further degradation into intermediates of the Krebs cycle.[1]

References

- 1. Bacterial Biodegradation Pathways of Low and High Molecular Weight Polycyclic Aromatic Hydrocarbons (PAHs) [gavinpublishers.com]

- 2. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]

- 4. This compound dioxygenase - Wikipedia [en.wikipedia.org]

- 5. This compound dioxygenase - Wikiwand [wikiwand.com]

Application Notes and Protocols for 1,2-Dihydroxynaphthalene Dioxygenase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dihydroxynaphthalene dioxygenase (DHNDO) is a key enzyme in the metabolic pathway of naphthalene, a prevalent polycyclic aromatic hydrocarbon.[1] This enzyme, designated as EC 1.13.11.56, is involved in the degradation of naphthalene by catalyzing the ring cleavage of this compound.[1][2] Specifically, it facilitates the conversion of naphthalene-1,2-diol and molecular oxygen into 2-hydroxy-2H-chromene-2-carboxylate.[2] The activity of DHNDO is crucial for understanding the bioremediation of naphthalene-contaminated environments and for the development of biocatalysts. Furthermore, the study of DHNDO inhibitors could be relevant in the context of drug development, particularly for targeting microbial metabolic pathways.

This document provides detailed application notes and a comprehensive protocol for a spectrophotometric assay to determine the activity of this compound dioxygenase.

Principle of the Assay

The activity of this compound dioxygenase is determined by monitoring the enzymatic conversion of this compound (1,2-DHN) to 2-hydroxy-2H-chromene-2-carboxylate. The assay is complicated by the rapid autooxidation of 1,2-DHN in aqueous solutions to 1,2-naphthoquinone (1,2-NQ). To circumvent this issue, the assay is performed by measuring the change in absorbance at the isosbestic point of the 1,2-DHN to 1,2-NQ conversion, which is 331 nm. At this wavelength, the molar absorptivity of the substrate and its autooxidation product are identical. Therefore, any observed change in absorbance is directly proportional to the formation of the enzymatic product, 2-hydroxy-2H-chromene-2-carboxylate. The molar reaction coefficient (ε) for the conversion of 1,2-DHN to 2-hydroxy-2H-chromene-2-carboxylate at 331 nm has been determined to be 2.60 mM⁻¹ cm⁻¹.

Data Presentation

Table 1: Kinetic Parameters of this compound Dioxygenase

| Enzyme Source | Substrate | K_m_ (μM) | Specific Activity (U/mg) | Reference |

| Pseudomonas putida NCIB 9816 | This compound | 280 | Not Reported | [3] |

| Bacterium strain BN6 | This compound | Not Reported | 25 | [1] |

| Bacterium strain BN6 | 2,3-Dihydroxybiphenyl | Not Reported | 23 | [1] |

| Bacterium strain BN6 | Catechol | Not Reported | 11 | [1] |

| Bacterium strain BN6 | 3-Methylcatechol | Not Reported | 22 | [1] |

| Bacterium strain BN6 | 4-Methylcatechol | Not Reported | 18 | [1] |

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Experimental Protocols

Materials and Reagents

-

This compound (1,2-DHN)

-

Tetrahydrofuran (THF)

-

Acetic acid

-

Sodium hydroxide (NaOH)

-

Purified this compound dioxygenase or cell-free extract containing the enzyme

-

Spectrophotometer capable of measuring absorbance at 331 nm

-

Cuvettes (1 cm path length)

-

Pipettes and tips

-

Reaction tubes

Preparation of Reagents

-

50 mM Acetic Acid-NaOH Buffer (pH 5.5):

-

Prepare a 50 mM solution of acetic acid in deionized water.

-

Adjust the pH to 5.5 by adding a concentrated solution of NaOH while monitoring with a pH meter.

-

Store at 4°C.

-

-

This compound (1,2-DHN) Substrate Stock Solution (40 mM):

-

Dissolve 6.4 mg of 1,2-DHN in 1 ml of tetrahydrofuran.

-

Note: 1,2-DHN is susceptible to autooxidation. Prepare this solution fresh before each experiment.

-

Enzyme Preparation

-

Purified Enzyme: Dilute the purified enzyme in 50 mM Acetic Acid-NaOH buffer (pH 5.5) to a concentration that results in a linear rate of absorbance change over time.

-

Cell-Free Extract: Prepare a cell-free extract from a bacterial strain expressing this compound dioxygenase. This typically involves cell lysis followed by centrifugation to remove cellular debris. The supernatant is used as the enzyme source.

Assay Protocol

-

Reaction Mixture Preparation:

-

In a 1.5 ml reaction tube, prepare the reaction mixture containing:

-

1 ml of 50 mM Acetic Acid-NaOH buffer (pH 5.5).

-

1 to 50 µg of protein (purified enzyme or cell-free extract).

-

-

-

Initiation of the Reaction:

-

Start the reaction by adding 10 µl of the 40 mM 1,2-DHN stock solution to the reaction mixture. This results in a final concentration of 0.4 mM 1,2-DHN.

-

Immediately mix the contents by gentle inversion.

-

-

Spectrophotometric Measurement:

-

Transfer the reaction mixture to a 1 cm path length cuvette.

-

Place the cuvette in a spectrophotometer set to 331 nm.

-

Record the decrease in absorbance at 331 nm over a period of 1 to 5 minutes. Ensure that the rate of absorbance change is linear during the measurement period.

-

-

Control Reaction:

-

Perform a control reaction without the enzyme to account for any non-enzymatic degradation of the substrate. The reaction mixture should contain the buffer and the substrate.

-

Calculation of Enzyme Activity

The specific activity of this compound dioxygenase is calculated using the following formula:

Specific Activity (U/mg) = (ΔA₃₃₁ / min) / (ε * l * [Protein])

Where:

-

ΔA₃₃₁ / min: The initial rate of absorbance change at 331 nm per minute.

-

ε: The molar reaction coefficient for the formation of 2-hydroxy-2H-chromene-2-carboxylate at 331 nm (2.60 mM⁻¹ cm⁻¹).

-

l: The path length of the cuvette (typically 1 cm).

-

[Protein]: The concentration of the protein in the assay mixture in mg/ml.

Mandatory Visualizations

Caption: Enzymatic conversion of Naphthalene to 2-Hydroxy-2H-chromene-2-carboxylate.

References

- 1. Purification and characterization of a this compound dioxygenase from a bacterium that degrades naphthalenesulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naphthalene metabolism by pseudomonads: purification and properties of this compound oxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naphthalene metabolism by pseudomonads: purification and properties of this compound oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Biomonitoring of Naphthalene Exposure Using 1,2-Dihydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene, a polycyclic aromatic hydrocarbon (PAH), is prevalent in various industrial processes and consumer products, leading to widespread occupational and environmental exposure.[1][2][3][4][5] Monitoring this exposure is crucial for assessing potential health risks, which include hemolytic anemia, liver and kidney disorders, and potential carcinogenicity.[1][2][3][4][6] While 1- and 2-naphthol have traditionally been used as biomarkers, recent studies have identified 1,2-Dihydroxynaphthalene (1,2-DHN) as a more sensitive and reliable biomarker for assessing internal exposure to naphthalene.[1][2][3][4][7]

These application notes provide a comprehensive overview of the use of 1,2-DHN in biomonitoring studies, including detailed experimental protocols and data presentation for researchers, scientists, and drug development professionals.

Advantages of this compound as a Biomarker

Several studies have demonstrated the superiority of 1,2-DHN as a biomarker for naphthalene exposure compared to the traditionally used 1- and 2-naphthol.[7] Key advantages include:

-

Higher Sensitivity: Urinary concentrations of 1,2-DHN are significantly higher, often tenfold or more, in exposed individuals compared to 1- and 2-naphthol levels.[1][7] This makes it a more sensitive indicator of exposure, especially at low levels.

-

Strong Correlation with Exposure: Levels of 1,2-DHN in urine show a strong correlation with naphthalene exposure, making it a reliable quantitative marker.[1][8]

-

Toxicological Relevance: 1,2-DHN is a direct precursor to 1,2-naphthoquinone, a reactive metabolite implicated in the toxic and potentially carcinogenic effects of naphthalene.[1][7] Monitoring 1,2-DHN can therefore provide insights into the potential for toxic effects.

Quantitative Data Summary

The following tables summarize quantitative data from various biomonitoring studies, highlighting the differences in urinary concentrations of naphthalene metabolites between occupationally exposed workers and control groups.

Table 1: Urinary Concentrations of Naphthalene Metabolites in Exposed Workers vs. Control Groups

| Metabolite | Exposed Workers (Median, μg/L) | Control Group (Median, μg/L) | Reference |

| This compound (1,2-DHN) | 1012 (Range: 22–6477) | 8 (Range: | [7] |

| 1-Naphthol | Approx. 100 | Approx. 8 | [7] |

| 2-Naphthol | Approx. 100 | Approx. 8 | [7] |

LOD: Limit of Detection

Table 2: Correlation of 1,2-DHN with Other Naphthalene Metabolites

| Correlation | Spearman's Rank Correlation Coefficient (rs) | Significance (p-value) | Reference |

| 1,2-DHN and 1-Naphthol | > 0.623 | < 0.0001 | [1] |

| 1,2-DHN and 2-Naphthol | > 0.623 | < 0.0001 | [1] |

Signaling Pathway and Metabolism

Naphthalene is metabolized in the body, primarily in the liver, through a series of enzymatic reactions. Understanding this pathway is crucial for interpreting biomonitoring data. The initial oxidation of naphthalene by cytochrome P450 enzymes forms naphthalene oxide, which can then be converted to various metabolites, including 1,2-DHN. This diol is a precursor to the highly reactive and toxic 1,2-naphthoquinone, which can lead to oxidative stress and cellular damage.

Caption: Metabolic pathway of naphthalene leading to the formation of 1,2-DHN.

Experimental Protocols

The following is a detailed protocol for the determination of 1,2-DHN in human urine, based on established gas chromatography-mass spectrometry (GC-MS) methods.[1][7]

Sample Collection and Storage

-

Collect urine samples in sterile containers.

-

To prevent degradation of 1,2-DHN, it is recommended to add a preservative such as ascorbic acid.[9]

-

Store samples at -20°C or lower until analysis.

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

-

Enzymatic Hydrolysis: Since 1,2-DHN is excreted in urine primarily as glucuronide and sulfate conjugates, an enzymatic hydrolysis step is necessary to release the free analyte.

-

Thaw urine samples to room temperature.

-

To a defined volume of urine (e.g., 1-2 mL), add an appropriate buffer (e.g., acetate buffer, pH 5.0) and a mixture of β-glucuronidase and arylsulfatase enzymes.

-

Incubate the mixture at 37°C for a sufficient time (e.g., 2-4 hours or overnight) to ensure complete hydrolysis.

-

-

Solid-Phase Extraction (SPE): This step is for the cleanup and concentration of the analyte.

-

Condition an SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-